Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is a chemical compound with the molecular formula C18H21NO2·HCl. It is a derivative of propanoic acid and features an amino group and two benzyl groups attached to the central carbon atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzyl bromide and glycine methyl ester hydrochloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in probing the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,2-dibenzylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-hydroxypropanoate hydrochloride
- Methyl 3-amino-2,2-diphenylpropanoate hydrochloride
- Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
Uniqueness
Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is unique due to the presence of two benzyl groups, which confer distinct steric and electronic properties. These groups enhance the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, making it a valuable tool in biochemical research and drug development.
Properties
Molecular Formula |
C18H22ClNO2 |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16;/h2-11H,12-14,19H2,1H3;1H |
InChI Key |
VLEQWJHTZQPHPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.